molecular formula C22H32N2O B10852034 N-n-octyl-7-methoxytacrine hydrochloride

N-n-octyl-7-methoxytacrine hydrochloride

Cat. No.: B10852034
M. Wt: 340.5 g/mol
InChI Key: IFHMPKOJBNGXHV-UHFFFAOYSA-N
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Description

N-n-octyl-7-methoxytacrine hydrochloride: is a chemical compound that has been studied for its potential use as a cholinesterase inhibitor, particularly in the context of Alzheimer’s disease . This compound is a derivative of tacrine, which was one of the first drugs approved for the treatment of Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-n-octyl-7-methoxytacrine hydrochloride involves the alkylation of 7-methoxytacrine with an octyl group. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the 7-methoxytacrine, followed by the addition of an octyl halide (e.g., octyl bromide) to form the desired product .

Industrial Production Methods: : Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: : N-n-octyl-7-methoxytacrine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions: : Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions may result in the replacement of the methoxy group with other functional groups .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the effects of alkylation on the activity of tacrine derivatives.

    Biology: The compound is used in research to understand its interactions with biological targets, particularly cholinesterase enzymes.

    Medicine: Its primary application is in the development of treatments for Alzheimer’s disease, where it acts as a cholinesterase inhibitor to improve cognitive function.

    Industry: Potential industrial applications include its use in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of N-n-octyl-7-methoxytacrine hydrochloride involves the inhibition of cholinesterase enzymes, particularly acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include other tacrine derivatives such as:

  • 7-methoxytacrine
  • N-methyl-7-methoxytacrine
  • N-ethyl-7-methoxytacrine

Uniqueness: : N-n-octyl-7-methoxytacrine hydrochloride is unique due to its longer alkyl chain, which can influence its pharmacokinetic properties, such as increased lipophilicity and potentially improved blood-brain barrier penetration .

Properties

Molecular Formula

C22H32N2O

Molecular Weight

340.5 g/mol

IUPAC Name

7-methoxy-N-octyl-1,2,3,4-tetrahydroacridin-9-amine

InChI

InChI=1S/C22H32N2O/c1-3-4-5-6-7-10-15-23-22-18-11-8-9-12-20(18)24-21-14-13-17(25-2)16-19(21)22/h13-14,16H,3-12,15H2,1-2H3,(H,23,24)

InChI Key

IFHMPKOJBNGXHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=C2CCCCC2=NC3=C1C=C(C=C3)OC

Origin of Product

United States

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